Ixazomib

Catalog No.
S531067
CAS No.
1072833-77-2
M.F
C14H19BCl2N2O4
M. Wt
361.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ixazomib

CAS Number

1072833-77-2

Product Name

Ixazomib

IUPAC Name

[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid

Molecular Formula

C14H19BCl2N2O4

Molecular Weight

361.0 g/mol

InChI

InChI=1S/C14H19BCl2N2O4/c1-8(2)5-12(15(22)23)19-13(20)7-18-14(21)10-6-9(16)3-4-11(10)17/h3-4,6,8,12,22-23H,5,7H2,1-2H3,(H,18,21)(H,19,20)/t12-/m0/s1

InChI Key

MXAYKZJJDUDWDS-LBPRGKRZSA-N

SMILES

B(C(CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O

Solubility

soluble in DMSO, not soluble in water.

Synonyms

MLN2238; MLN-2238; MLN 2238; Ixazomib. Trade name: Ninlaro.

Canonical SMILES

B(C(CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O

Description

The exact mass of the compound Ixazomib is 360.08149 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Supplementary Records. It belongs to the ontological category of boronic acids in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antineoplastic agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Ixazomib for Relapsed/Refractory Multiple Myeloma

The most established use of Ixazomib is for patients with relapsed or refractory multiple myeloma, meaning the cancer has returned after previous treatment or hasn't responded well to initial therapy. Pivotal clinical trials, like TOURMALINE-MM1, demonstrated that Ixazomib combined with lenalidomide and dexamethasone (another cancer drug) significantly improved progression-free survival (time before the cancer worsens) compared to a placebo with lenalidomide and dexamethasone [National Institutes of Health [NIH], National Library of Medicine [NLM] (.gov) at PUBMED Central (PMC): )]. This finding led to the FDA approval of Ixazomib for this specific patient population.

Ixazomib in Other Treatment Settings

Scientific research is also exploring the use of Ixazomib in other treatment settings for multiple myeloma. Here are some ongoing areas of investigation:

  • Ixazomib-based maintenance therapy: Studies are examining whether Ixazomib can be used to maintain remission after initial treatment. Early results suggest promising efficacy and tolerability for this approach )].
  • Ixazomib in newly diagnosed multiple myeloma: Research is ongoing to determine the effectiveness of Ixazomib as part of frontline therapy for newly diagnosed patients. Initial data indicates comparable efficacy and safety profiles to established treatment regimens )].

Ixazomib is a selective and reversible proteasome inhibitor, specifically targeting the 20S proteasome's chymotrypsin-like activity. It is the first oral proteasome inhibitor approved for clinical use, primarily in combination with lenalidomide and dexamethasone for treating multiple myeloma. The compound has a chemical formula of C₁₄H₁₉BCl₂N₂O₄ and a molecular weight of 361.03 g/mol . Ixazomib is formulated as ixazomib citrate, which rapidly hydrolyzes to its active form in physiological conditions .

Ixazomib acts as a proteasome inhibitor. Proteasomes are cellular complexes that degrade proteins no longer needed by the cell. In cancer cells, including multiple myeloma, proteasomes play a crucial role in protein turnover. By inhibiting the proteasome, Ixazomib disrupts protein degradation, leading to a buildup of abnormal proteins within cancer cells, ultimately triggering cell death [].

The primary chemical reaction involving ixazomib is its hydrolysis from ixazomib citrate to the active boronic acid form. The mechanism of action includes reversible binding to the β5 subunit of the 20S proteasome, inhibiting its proteolytic activity and leading to an accumulation of pro-apoptotic factors within cells . The compound undergoes metabolism through both cytochrome P450 and non-CYP pathways, with metabolites primarily eliminated via urine and feces .

Ixazomib demonstrates potent anti-tumor activity by inducing apoptosis in multiple myeloma cells, including those resistant to other therapies. Its selectivity for the β5 site of the proteasome allows it to effectively disrupt cellular homeostasis, leading to increased levels of ubiquitinated proteins . Clinical studies have shown that ixazomib can enhance the cytotoxic effects when used in combination with other agents like lenalidomide .

  • Formation of the Dipeptide Core: This involves coupling amino acids to create an alanine-leucine dipeptide.
  • Boronic Acid Modification: The dipeptide is then modified to incorporate a boronic acid moiety, crucial for its proteasome inhibition activity.
  • Citrate Ester Formation: Finally, ixazomib is formulated as a citrate ester for stability and improved pharmacokinetics .

Ixazomib is primarily used in the treatment of multiple myeloma, especially in patients who have received at least one prior therapy. It has shown efficacy in both relapsed and refractory cases. Additionally, ongoing research explores its potential applications in other hematological malignancies and solid tumors .

Ixazomib exhibits various drug-drug interactions due to its metabolism via cytochrome P450 enzymes. Notably:

  • CYP Inhibitors: Co-administration with strong CYP3A inhibitors does not significantly alter ixazomib levels, while CYP inducers can reduce its efficacy substantially.
  • Transporters: Ixazomib is a low-affinity substrate for P-glycoprotein but does not interact significantly with other transporters such as BCRP or MRP2 .
  • Pharmacokinetics: Studies indicate that ixazomib does not induce or inhibit CYP enzymes significantly, minimizing potential interactions with other medications .

Ixazomib shares similarities with other proteasome inhibitors but has distinct characteristics that set it apart:

CompoundTypeAdministrationUnique Features
BortezomibInjectableSubcutaneous/IVIrreversible inhibitor; longer half-life
CarfilzomibInjectableIVIrreversible; more potent but higher toxicity
OprozomibOralOralSimilar mechanism but less clinical data

Ixazomib's unique position as an oral agent allows for improved patient compliance compared to injectable alternatives like bortezomib and carfilzomib. Its reversible nature also contributes to a different pharmacodynamic profile, with faster dissociation from the proteasome compared to bortezomib .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

360.0814926 g/mol

Monoisotopic Mass

360.0814926 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

71050168A2

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ixazomib is indicated in combination with lenalidomide and dexamethasone for the treatment of patients with multiple myeloma who have received at least one prior therapy.
FDA Label
Treatment of lymphoid malignancies (excluding multiple myeloma), Treatment of multiple myeloma

Livertox Summary

Ixazomib is a small molecule proteasome inhibitor that is used in combination with other antineoplastic agents to treat refractory multiple myeloma. Ixazomib is associated with a low rate of serum enzyme elevations during treatment and to rare instances of clinically apparent, acute liver injury.

Drug Classes

Antineoplastic Agents

Pharmacology

In vitro studies have shown ixazomib to induce apoptosis in multiple myeloma cells sensitive or resistant to other conventional therapies. In mouse xenograft models, ixazomib induced tumor growth inhibition.
Ixazomib is an active metabolite of MLN9708, a second generation, boron containing peptide proteasome inhibitor (PI) with potential antineoplastic activity. Ixazomib binds to and inhibits the 20S catalytic core of the proteasome, thereby blocking the targeted proteolysis normally performed by the proteasome, which results in an accumulation of unwanted or misfolded proteins; disruption of various cell signaling pathways may follow, resulting in the induction of apoptosis. Compared to first generation PIs, second generation PIs may have an improved pharmacokinetic profile with increased potency and less toxicity. Proteasomes are large protease complexes that degrade unneeded or damaged proteins that have been ubiquinated.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XX50
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX50 - Ixazomi

Mechanism of Action

Ixazomib is an N-capped dipeptidyl leucine boronic acid which reversibly inhibits the CT-L proteolytic (β5) site of the 20S proteasome. At higher concentrations, ixazomib also seems to inhibit the proteolytic β1 and β2 subunits and to induce accumulation of ubiquitinated proteins.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Threonine peptidases [EC:3.4.25.-]
PSMB5 [HSA:5693] [KO:K02737]

Pictograms

Health Hazard

Health Hazard

Other CAS

1072833-77-2

Absorption Distribution and Excretion

After oral administration, the time to reach maximum concentration in plasma was 1 hour. The mean absolute oral bioavailability is 58%.
62% in urine and 22% in feces.
The steady-state volume of distribution is 543 L.

Metabolism Metabolites

Metabolism of ixazomib is expected to be by CYP and non-CYP pathways, with no predominant CYP isozyme contribution. At higher than clinical concentrations, ixazomib was metabolized by multiple CYP isoforms with estimated relative contributions of 3A4 (42%), 1A2 (26%), 2B6 (16%), 2C8 (6%), 2D6 (5%), 2C19 (5%) and 2C9 (<1%).

Wikipedia

Ixazomib
AGH-107

Biological Half Life

Terminal half-life is 9.5 days.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548002/ PubMed PMID: 31643334.
2: Tzogani K, Florez B, Markey G, Caleno M, Olimpieri OM, Melchiorri D, Hovgaard DJ, Sarac SB, Penttilä K, Lapveteläinen T, Salmonson T, Bergh J, Gisselbrecht C, Pignatti F. European Medicines Agency review of ixazomib (Ninlaro) for the treatment of adult patients with multiple myeloma who have received at least one prior therapy. ESMO Open. 2019 Sep 8;4(5):e000570. doi: 10.1136/esmoopen-2019-000570. eCollection 2019. Review. PubMed PMID: 31555488; PubMed Central PMCID: PMC6735670.
3: Armoiry X, Spath HM, Clarke A, Connock M, Sutcliffe P, Dussart C. Comparison of health technology assessment for new medicines in France and England: an example based on ixazomib for patients with relapsed or refractory multiple myeloma. J Mark Access Health Policy. 2019 Jul 30;7(1):1648971. doi: 10.1080/20016689.2019.1648971. eCollection 2019. Review. PubMed PMID: 31489149; PubMed Central PMCID: PMC6711145.
4: Smolewski P, Rydygier D. Ixazomib: an investigational drug for the treatment of lymphoproliferative disorders. Expert Opin Investig Drugs. 2019 May;28(5):421-433. doi: 10.1080/13543784.2019.1596258. Epub 2019 Apr 13. Review. PubMed PMID: 30907163.
5: Richardson PG, Zweegman S, O'Donnell EK, Laubach JP, Raje N, Voorhees P, Ferrari RH, Skacel T, Kumar SK, Lonial S. Ixazomib for the treatment of multiple myeloma. Expert Opin Pharmacother. 2018 Dec;19(17):1949-1968. doi: 10.1080/14656566.2018.1528229. Epub 2018 Nov 13. Review. PubMed PMID: 30422008.
6: Zanwar S, Abeykoon JP, Kapoor P. Ixazomib: a novel drug for multiple myeloma. Expert Rev Hematol. 2018 Oct;11(10):761-771. doi: 10.1080/17474086.2018.1518129. Review. PubMed PMID: 30173621.
7: Gupta N, Hanley MJ, Xia C, Labotka R, Harvey RD, Venkatakrishnan K. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. Clin Pharmacokinet. 2019 Apr;58(4):431-449. doi: 10.1007/s40262-018-0702-1. Review. PubMed PMID: 30117017; PubMed Central PMCID: PMC6397141.
8: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500850/ PubMed PMID: 29999909.
9: Machida M, Fukunaga S, Hara T. [Pharmacological characteristics and clinical study results of the oral proteasome inhibitor ixazomib (NINLARO(®) capsules; 2.3 mg, 3 mg, and 4 mg)]. Nihon Yakurigaku Zasshi. 2018;151(4):166-178. doi: 10.1254/fpj.151.166. Review. Japanese. PubMed PMID: 29628465.
10: Armoiry X, Connock M, Tsertsvadze A, Cummins E, Melendez-Torres GJ, Royle P, Clarke A. Ixazomib for Relapsed or Refractory Multiple Myeloma: Review from an Evidence Review Group on a NICE Single Technology Appraisal. Pharmacoeconomics. 2018 Sep;36(9):1073-1081. doi: 10.1007/s40273-018-0644-3. Review. PubMed PMID: 29582405.
11: Touzeau C, Moreau P. Ixazomib in the management of relapsed multiple myeloma. Future Oncol. 2018 Aug;14(20):2013-2020. doi: 10.2217/fon-2017-0710. Epub 2018 Feb 22. Review. PubMed PMID: 29469592.
12: Gupta N, Hanley MJ, Diderichsen PM, Yang H, Ke A, Teng Z, Labotka R, Berg D, Patel C, Liu G, van de Velde H, Venkatakrishnan K. Model-Informed Drug Development for Ixazomib, an Oral Proteasome Inhibitor. Clin Pharmacol Ther. 2019 Feb;105(2):376-387. doi: 10.1002/cpt.1047. Epub 2018 Mar 23. Review. PubMed PMID: 29446068; PubMed Central PMCID: PMC6585617.
13: Salvini M, Troia R, Giudice D, Pautasso C, Boccadoro M, Larocca A. Pharmacokinetic drug evaluation of ixazomib citrate for the treatment of multiple myeloma. Expert Opin Drug Metab Toxicol. 2018 Jan;14(1):91-99. doi: 10.1080/17425255.2018.1417388. Epub 2017 Dec 19. Review. PubMed PMID: 29235380.
14: Richardson PG, Kumar S, Laubach JP, Paba-Prada C, Gupta N, Berg D, van de Velde H, Moreau P. New developments in the management of relapsed/refractory multiple myeloma - the role of ixazomib. J Blood Med. 2017 Aug 22;8:107-121. doi: 10.2147/JBM.S102328. eCollection 2017. Review. PubMed PMID: 28860887; PubMed Central PMCID: PMC5573039.
15: Brayer J, Baz R. The potential of ixazomib, a second-generation proteasome inhibitor, in the treatment of multiple myeloma. Ther Adv Hematol. 2017 Jul;8(7):209-220. doi: 10.1177/2040620717710171. Epub 2017 Jun 28. Review. PubMed PMID: 28694935; PubMed Central PMCID: PMC5495505.
16: Bonnet A, Moreau P. Safety of ixazomib for the treatment of multiple myeloma. Expert Opin Drug Saf. 2017 Aug;16(8):973-980. doi: 10.1080/14740338.2017.1344212. Epub 2017 Jul 12. Review. PubMed PMID: 28661711.
17: Al-Salama ZT, Garnock-Jones KP, Scott LJ. Ixazomib: A Review in Relapsed and/or Refractory Multiple Myeloma. Target Oncol. 2017 Aug;12(4):535-542. doi: 10.1007/s11523-017-0504-7. Review. PubMed PMID: 28660423.
18: Ramirez KG. Ixazomib: An Oral Proteasome Inhibitor for the Treatment of Multiple Myeloma. J Adv Pract Oncol. 2017 May-Jun;8(4):401-405. Epub 2017 May 1. Review. PubMed PMID: 30018846; PubMed Central PMCID: PMC6040877.
19: Shirley M. Ixazomib: First Global Approval. Drugs. 2016 Mar;76(3):405-11. doi: 10.1007/s40265-016-0548-5. Review. PubMed PMID: 26846321.
20: Muz B, Ghazarian RN, Ou M, Luderer MJ, Kusdono HD, Azab AK. Spotlight on ixazomib: potential in the treatment of multiple myeloma. Drug Des Devel Ther. 2016 Jan 11;10:217-26. doi: 10.2147/DDDT.S93602. eCollection 2016. Review. PubMed PMID: 26811670; PubMed Central PMCID: PMC4714737.
21: Kupperman, E., Lee, E.C., Cao, Y., et al. Evaluation of the proteasome inhibitor MLN9708 in preclinical models of human cancer. Cancer Research 70(5), 1970-1980 (2010).

Explore Compound Types